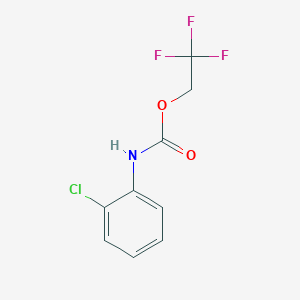

2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate

Description

BenchChem offers high-quality 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFDGCRYPXVYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, a compound of interest in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and spectroscopic analysis of analogous structures, this document details its synthesis, chemical and physical properties, predicted spectroscopic signatures, reactivity, and essential safety protocols.

Introduction: The Significance of Fluorinated Carbamates

Carbamates, as structural analogues of amides and esters, are a cornerstone in the development of pharmaceuticals, agrochemicals, and polymers. Their inherent stability and capacity to engage in hydrogen bonding make them valuable moieties in drug design. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated carbamates such as 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate are of significant interest to researchers exploring novel bioactive compounds.

Chemical and Physical Properties

2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is a solid at room temperature. The presence of both a chlorinated aromatic ring and a trifluoroethyl group imparts a unique combination of properties to the molecule.

| Property | Value | Source/Method |

| IUPAC Name | 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate | IUPAC Nomenclature |

| Molecular Formula | C₉H₇ClF₃NO₂ | Elemental Analysis |

| Molecular Weight | 253.61 g/mol | Calculation |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not available | Experimental determination needed |

| Boiling Point | Not available | Experimental determination needed |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Poorly soluble in water (predicted). | Based on structural similarity |

Synthesis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate

The most direct and widely employed method for the synthesis of N-aryl carbamates is the reaction of an isocyanate with an alcohol. For the target molecule, this involves the reaction of 2-chlorophenyl isocyanate with 2,2,2-trifluoroethanol.

Reaction Principle

The synthesis proceeds via the nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the electrophilic carbonyl carbon of the isocyanate group. The reaction is typically high-yielding and can often be performed at room temperature, although gentle heating may be required. The use of a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound, can accelerate the reaction, particularly if either reactant is sterically hindered or electronically deactivated.

Caption: Synthesis of the target carbamate from its precursors.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.

Materials:

-

2-Chlorophenyl isocyanate (1.0 eq)

-

2,2,2-Trifluoroethanol (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (0.1 eq, optional catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorophenyl isocyanate (1.0 eq) dissolved in anhydrous DCM.

-

Addition of Alcohol: Slowly add 2,2,2-trifluoroethanol (1.05 eq) to the stirred isocyanate solution at room temperature. If using a catalyst, add triethylamine (0.1 eq) to the alcohol before addition. The slight excess of the alcohol ensures complete consumption of the isocyanate, which is more difficult to remove during purification.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The disappearance of the strong isocyanate peak (around 2250-2275 cm⁻¹) in the IR spectrum is a clear indicator of reaction completion.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to remove any unreacted isocyanate and acidic impurities. Separate the organic layer, and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel to yield the pure 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate as a solid.

Spectroscopic Characterization

Due to the lack of published spectra for the title compound, the following data is predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the trifluoroethyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aromatic-H | 7.2 - 7.8 | m | - | Complex multiplet due to coupling between the four aromatic protons. |

| NH | 8.0 - 9.0 | br s | - | Broad singlet, position is solvent and concentration dependent. |

| CH₂ | 4.4 - 4.6 | q | ~8-9 | Quartet due to coupling with the three fluorine atoms of the CF₃ group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| C=O | 152 - 155 | s | - | Typical chemical shift for a carbamate carbonyl carbon. |

| Aromatic-C | 120 - 140 | s | - | Multiple signals in the aromatic region. |

| CH₂ | 60 - 63 | q | ~35-40 | Quartet due to one-bond coupling with the three fluorine atoms. |

| CF₃ | 123 - 126 | q | ~275-280 | Quartet due to one-bond C-F coupling. |

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| CF₃ | -74 to -76 | t | ~8-9 | Triplet due to coupling with the two adjacent methylene protons. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200 - 3400 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (carbamate) | 1700 - 1730 | Strong |

| C-N stretch | 1200 - 1350 | Medium |

| C-F stretch | 1000 - 1200 | Strong |

| C-Cl stretch | 700 - 800 | Medium |

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (253.61 g/mol ).

-

Loss of trifluoroethoxy radical (•OCH₂CF₃): A significant fragment corresponding to the 2-chlorophenyl isocyanate cation.

-

Loss of 2-chlorophenyl radical: A fragment corresponding to the trifluoroethyl carbamate cation.

-

Further fragmentation of the aromatic ring and the trifluoroethyl group.

Reactivity and Stability

The reactivity of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is influenced by the electronic and steric effects of its substituents.

-

Hydrolytic Stability: Carbamates are generally more stable to hydrolysis than esters. The electron-withdrawing nature of the 2-chlorophenyl and 2,2,2-trifluoroethyl groups is expected to further stabilize the carbamate linkage towards hydrolysis under neutral conditions. However, under strong acidic or basic conditions, hydrolysis to 2-chloroaniline, 2,2,2-trifluoroethanol, and carbon dioxide can occur.

-

Thermal Stability: N-aryl carbamates generally exhibit good thermal stability. Decomposition at elevated temperatures may lead to the formation of the corresponding isocyanate and alcohol, or other degradation products.

-

Reactivity of the N-H bond: The proton on the nitrogen is weakly acidic and can be deprotonated by a strong base. The resulting anion can participate in further reactions.

Caption: Reactivity pathways of the target carbamate.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling procedures, especially during the synthesis which involves a hazardous isocyanate precursor.

-

Handling 2-Chlorophenyl Isocyanate: Isocyanates are toxic, potent respiratory sensitizers, and lachrymators. All handling of 2-chlorophenyl isocyanate must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile or butyl rubber), is mandatory. An emergency eyewash and shower should be readily accessible.

-

Handling the Carbamate Product: While the carbamate product is expected to be less acutely toxic than the isocyanate precursor, it should still be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Waste Disposal: All waste materials, including residual reactants, solvents, and contaminated PPE, should be disposed of as hazardous chemical waste according to institutional and local regulations. Isocyanate-containing waste should be quenched with a decontaminating solution (e.g., a mixture of water, ammonia, and detergent) before disposal.

Potential Applications

The unique combination of a chlorinated aromatic ring and a trifluoroethyl group suggests potential applications in several areas:

-

Medicinal Chemistry: The trifluoromethyl group can enhance metabolic stability and cell permeability, while the chlorophenyl moiety can participate in various receptor-ligand interactions. This makes the compound a potential scaffold for the development of new therapeutic agents.

-

Materials Science: The carbamate linkage is a key component of polyurethanes. The introduction of fluorine and chlorine can modify the properties of polymers, such as thermal stability, chemical resistance, and surface properties.

Conclusion

2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is a molecule with intriguing chemical properties stemming from its unique substitution pattern. While specific experimental data for this compound is limited, a comprehensive understanding of its synthesis, characteristics, and reactivity can be derived from the well-established principles of carbamate chemistry. This guide provides a solid foundation for researchers and scientists to safely synthesize, handle, and explore the potential of this and related fluorinated carbamates in their respective fields.

References

- Note: As no direct peer-reviewed publications for the synthesis or detailed characterization of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate were identified in the search, this section will list general but authoritative references on the synthesis and characterization of carbamates and the safety of the involved reagents.

An In-depth Technical Guide to the Molecular Structure of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the molecular structure of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a comprehensive understanding of its synthesis, structural characteristics, and potential applications.

Introduction: The Significance of Fluorinated Carbamates

Carbamates are a vital class of organic compounds with a broad spectrum of applications, notably in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The subject of this guide, 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, combines the carbamate functional group with a trifluoroethyl moiety and a chlorinated phenyl ring, suggesting unique properties worthy of investigation for drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The molecular structure of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate consists of a central carbamate linkage (-NH-C(=O)-O-). An N-substituted 2-chlorophenyl group and an O-substituted 2,2,2-trifluoroethyl group are attached to the nitrogen and oxygen atoms of the carbamate, respectively.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇ClF₃NO₂ | PubChemLite[1] |

| Molecular Weight | 253.61 g/mol | Fluorochem[1] |

| XlogP (predicted) | 3.2 | PubChemLite[1] |

| Hydrogen Bond Donors | 1 | Fluorochem[1] |

| Hydrogen Bond Acceptors | 2 | Fluorochem[1] |

The presence of the trifluoromethyl group is expected to significantly influence the molecule's electronic properties and conformation due to its strong electron-withdrawing nature. The ortho-chloro substituent on the phenyl ring will also impact the molecule's steric and electronic characteristics.

Synthesis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate

The most direct and widely employed method for the synthesis of N-aryl carbamates is the reaction of an isocyanate with an alcohol. This approach is anticipated to be the most efficient route for the preparation of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.

Proposed Synthetic Pathway

The synthesis involves the nucleophilic addition of the hydroxyl group of 2,2,2-trifluoroethanol to the electrophilic carbonyl carbon of 2-chlorophenyl isocyanate.

Caption: Proposed synthesis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate.

Detailed Experimental Protocol

Materials:

-

2-chlorophenyl isocyanate

-

2,2,2-trifluoroethanol

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Optional: Catalyst (e.g., a tertiary amine like triethylamine or 4-dimethylaminopyridine (DMAP))

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 2-chlorophenyl isocyanate (1.0 equivalent) and dissolved in the anhydrous solvent.

-

Addition of Alcohol: 2,2,2-trifluoroethanol (1.0-1.2 equivalents) is added dropwise to the stirred solution at room temperature. The slightly larger equivalence of the alcohol can ensure the complete consumption of the isocyanate.

-

Catalysis (Optional): For sterically hindered or less reactive substrates, a catalytic amount of a tertiary amine can be added to the reaction mixture to accelerate the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, observing the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that readily decarboxylates to form an amine, resulting in urea byproducts. Therefore, anhydrous solvents and inert atmosphere are crucial for a clean reaction.

-

Solvent Choice: Polar aprotic solvents like THF or DCM are chosen because they can dissolve the reactants well without participating in the reaction.

-

Catalyst: While the reaction between an isocyanate and an alcohol can proceed without a catalyst, a base catalyst can deprotonate the alcohol, increasing its nucleophilicity and thereby accelerating the rate of reaction.

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum of a carbamate is characterized by several key absorption bands. For N-alkyl-o-nitrophenylcarbamates, two carbonyl stretching bands are observed in the solid state in the region of 1700-1800 cm⁻¹, while only one is present in solution[2]. This splitting in the solid state is attributed to intermolecular hydrogen bonding.

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3200-3400 | Stretching |

| C=O (Carbonyl) | 1700-1750 | Stretching |

| C-O | 1200-1300 | Stretching |

| C-N | 1000-1100 | Stretching[3] |

| C-F | 1000-1400 | Stretching |

| C-Cl | 600-800 | Stretching |

The N-H stretching frequency will be sensitive to hydrogen bonding. The strong C=O stretching absorption is a hallmark of the carbamate group. The C-F bonds of the trifluoroethyl group will give rise to strong absorptions in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methylene protons of the trifluoroethyl group.

-

Aromatic Protons (Ar-H): These will appear in the downfield region (typically 7.0-8.0 ppm) with a splitting pattern characteristic of a 1,2-disubstituted benzene ring.

-

N-H Proton: A broad singlet is expected, with its chemical shift being concentration-dependent due to hydrogen bonding.

-

Methylene Protons (-CH₂-): These protons will appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the trifluoroethyl group.

-

Carbonyl Carbon (C=O): This will be a downfield signal, typically in the range of 150-160 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the carbons of the 2-chlorophenyl ring.

-

Trifluoroethyl Carbons: The CH₂ carbon will be coupled to the fluorine atoms, and the CF₃ carbon will show a characteristic quartet in the proton-coupled spectrum.

¹⁹F NMR: The fluorine NMR spectrum will show a single signal for the three equivalent fluorine atoms of the CF₃ group, which will be a triplet due to coupling with the adjacent methylene protons.

Crystal Structure and Intermolecular Interactions (Predicted)

While the crystal structure of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate has not been reported, analysis of related phenyl carbamate structures reveals common packing motifs. In the solid state, carbamate molecules often form chains or more complex networks through N-H···O=C hydrogen bonds[4][5].

The presence of the N-H proton as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor strongly suggests that intermolecular hydrogen bonding will be a dominant feature in the crystal packing of the target molecule. The aromatic rings may also participate in π-π stacking interactions, further stabilizing the crystal lattice. The dihedral angles between the phenyl ring and the carbamate plane will be influenced by the steric bulk of the ortho-chloro substituent.

Caption: Predicted intermolecular interactions in the solid state.

Potential Applications in Drug Development and Materials Science

The unique combination of a chlorinated aromatic ring and a trifluoroethyl group suggests several potential applications for this molecule:

-

Drug Discovery: The trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates. The 2-chlorophenyl moiety is a common scaffold in many bioactive molecules. Therefore, this carbamate could serve as a building block or a lead compound in medicinal chemistry programs targeting a variety of diseases.

-

Agrochemicals: Many commercial pesticides are carbamates. The specific substitution pattern of this molecule could impart desirable insecticidal or herbicidal properties.

-

Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability and low surface energy. This molecule could be explored as a monomer or an additive in the development of novel materials.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and predicted properties of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. By drawing upon data from structurally similar compounds and fundamental chemical principles, we have constructed a detailed picture of this molecule. The insights presented herein are intended to guide researchers in their efforts to synthesize, characterize, and explore the potential applications of this and other novel fluorinated carbamates. Further experimental validation of the predicted properties will be crucial for fully realizing the potential of this compound.

References

-

Simon, M., et al. (2025). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. ResearchGate. Available at: [Link]

-

PubChemLite. (n.d.). 2,2,2-trifluoroethyl n-(2-chlorophenyl)carbamate (C9H7ClF3NO2). Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Retrieved from [Link]

-

ACS Publications. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Available at: [Link]

-

PMC. (n.d.). Crystal structure of phenyl N-(4-nitrophenyl)carbamate. Retrieved from [Link]

-

RSC Publishing. (n.d.). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. Available at: [Link]

-

PubChem. (n.d.). Phenyl carbamate. Retrieved from [Link]

-

MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. Available at: [Link]

-

ResearchGate. (2025). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. Available at: [Link]

-

PMC. (n.d.). Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate. Retrieved from [Link]

-

MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. Crystal structure of phenyl N-(4-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate (CAS 1097815-60-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical data, a putative synthetic route, and potential biological significance of the novel chemical entity, 2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate (CAS 1097815-60-5). As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide expert insights into the rationale behind experimental design and analytical methodologies. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science who are interested in the exploration and application of halogenated and fluorinated organic compounds.

Introduction and Compound Profile

2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate is a halogenated N-phenyl carbamate. The presence of a trifluoroethyl group, a bromine atom, and a chlorine atom on the phenyl ring suggests that this compound may possess unique electronic and lipophilic properties, making it a candidate for investigation in various scientific fields. Carbamate derivatives are a well-established class of compounds with a broad spectrum of biological activities, including but not limited to, use as insecticides, anticancer agents, and antivirals.[1][2] The trifluoroethyl moiety can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.[3]

The core structure consists of a carbamate linkage between a 4-bromo-2-chlorophenylamine and a 2,2,2-trifluoroethanol. This combination of functionalities warrants a detailed investigation into its synthesis, properties, and potential applications.

Physicochemical Data

Precise experimental physicochemical data for CAS 1097815-60-5 is not extensively available in the public domain. However, based on its chemical structure and data from suppliers, we can compile the following information.[4]

Table 1: Physicochemical Properties of CAS 1097815-60-5

| Property | Value | Source |

| CAS Number | 1097815-60-5 | [4] |

| Chemical Name | 2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate | [4] |

| Molecular Formula | C₉H₆BrClF₃NO₂ | [4] |

| Molecular Weight | 332.50 g/mol | [4] |

| Purity | ≥95% | [5] |

| Calculated LogP (CLogP) | 3.704 | [4] |

| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from structural properties |

Note: The appearance and solubility are predicted based on the general properties of similar aromatic carbamates and may need experimental verification.

Proposed Synthesis Protocol

While a specific, validated synthesis protocol for CAS 1097815-60-5 is not published, a plausible and efficient synthetic route can be designed based on established methods for carbamate synthesis. The most direct approach involves the reaction of 4-bromo-2-chloroaniline with a suitable chloroformate.

Rationale for Synthetic Strategy

The chosen synthetic pathway is a two-step process, beginning with the synthesis of 2,2,2-trifluoroethyl chloroformate, followed by its reaction with 4-bromo-2-chloroaniline. This method is selected for its high efficiency and the commercial availability of the starting materials. The use of phosgene or a phosgene equivalent like triphosgene is a standard and reliable method for the preparation of chloroformates. The subsequent reaction of the chloroformate with the aniline is a well-established method for forming the carbamate linkage.

Experimental Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 4. EnamineStore [enaminestore.com]

- 5. 1097815-60-5,2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate mechanism of action

An In-depth Technical Guide on the Elucidation of the Core Mechanism of Action for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate

Foreword: Charting the Unexplored Territory of a Novel Carbamate

To our fellow researchers, scientists, and drug development professionals, the manuscript you are about to delve into is not a conventional guide that details a well-trodden mechanistic path. Instead, it serves as a strategic roadmap for the scientific exploration of a lesser-known molecule: 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. While the broader family of carbamates has established roles, notably as acetylcholinesterase inhibitors, the specific biological activities of this particular derivative remain largely uncharted.[1] This guide is therefore structured as a comprehensive research proposal, outlining a logical, multi-tiered experimental strategy to systematically uncover and validate its mechanism of action. We will proceed from foundational principles, drawing upon the known pharmacology of related compounds, to construct a robust investigatory framework. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is a self-validating system designed to yield clear, interpretable data.

Foundational Understanding: The Carbamate Landscape and Structural Rationale

Carbamates are a class of organic compounds derived from carbamic acid.[1] Their most widely recognized mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This property has been exploited in the development of insecticides and in the treatment of conditions such as myasthenia gravis and Alzheimer's disease.[1][2]

However, recent research has indicated that the biological activities of carbamates are not monolithic. Certain aryl carbamates have demonstrated anti-proliferative effects, with potential molecular targets including the adenosine A2 receptor and cyclin-dependent kinase 2 (CDK2).[3] Furthermore, the interaction of carbamates with cellular signaling pathways, such as the Nrf2 pathway involved in oxidative stress response, is an area of growing interest.[2]

The structure of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate presents intriguing possibilities. The N-(2-chlorophenyl) group introduces steric and electronic features that will influence its binding to target proteins. The 2,2,2-trifluoroethyl group is a significant modification that can alter the compound's lipophilicity, metabolic stability, and binding interactions. It is therefore plausible that this molecule may exhibit a novel mechanism of action, divergent from classical carbamates.

This guide will now lay out a systematic approach to deorphanize the pharmacology of this compound.

A Multi-pronged Approach to Mechanistic Elucidation: An Experimental Workflow

We propose a phased investigatory workflow, commencing with broad, high-throughput screening and progressively narrowing down to specific target validation and pathway analysis.

Caption: Proposed experimental workflow for mechanistic elucidation.

Phase 1: Foundational Screening

The initial phase is designed to cast a wide net to identify the primary pharmacological space in which our compound operates.

Given the prevalence of AChE inhibition within the carbamate class, this is the logical starting point.[1]

Protocol:

-

Reagents and Materials:

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate (test compound)

-

Donepezil (positive control)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound at various concentrations.

-

Add 10 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of ATCI substrate.

-

Measure the absorbance at 412 nm every minute for 10 minutes.

-

Calculate the rate of reaction and determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Data Interpretation: A low IC50 value would suggest that AChE inhibition is a primary mechanism. If the IC50 is high or no inhibition is observed, we will prioritize other potential targets.

To explore beyond the classical carbamate mechanism, a broad profiling screen is essential. Based on literature for related aryl carbamates, we will specifically include Adenosine A2 and CDK2 in our panel.[3]

Protocol:

-

Utilize a commercial kinase and receptor profiling service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

-

Submit the test compound for screening against a panel of at least 400 kinases and a comprehensive panel of GPCRs, ion channels, and nuclear receptors.

-

The primary screen is typically conducted at a single high concentration (e.g., 10 µM).

-

Follow up on any significant hits (e.g., >50% inhibition or activation) with dose-response studies to determine potency (IC50 or EC50).

Data Interpretation: This screen will provide a comprehensive overview of the compound's potential targets. Significant hits will guide the subsequent validation and mechanistic studies in Phase 2.

Phase 2: Target Validation and Cellular Phenotyping

This phase focuses on validating the hits from Phase 1 and understanding the compound's effects in a cellular context.

For any validated hits from the broad screen, orthogonal biochemical assays are necessary to confirm the interaction.

Example Protocol for CDK2 Inhibition:

-

Reagents and Materials:

-

Recombinant CDK2/Cyclin E complex

-

Histone H1 as substrate

-

[γ-³²P]ATP

-

Kinase buffer

-

Test compound and Staurosporine (positive control)

-

Phosphocellulose paper and scintillation counter

-

-

Procedure:

-

Set up kinase reactions containing CDK2/Cyclin E, kinase buffer, and the test compound at various concentrations.

-

Initiate the reaction by adding [γ-³²P]ATP and Histone H1.

-

Incubate for 30 minutes at 30°C.

-

Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Determine the IC50 value.

-

To assess the functional consequences of target engagement, we will evaluate the compound's effect on cancer cell lines, as suggested by studies on related aryl carbamates.[3]

Protocol:

-

Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, A-375, U-87 MG as in[3]) and a non-cancerous control cell line (e.g., HEK293).

-

Procedure (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test compound for 72 hours.

-

Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of viability and determine the GI50 (concentration for 50% growth inhibition).

-

Data Interpretation: Potent anti-proliferative activity would corroborate kinase inhibition or other mechanisms affecting cell cycle or survival.

Phase 3: Unraveling the Signaling Cascade

If the compound demonstrates significant cellular activity, the next logical step is to delineate the underlying signaling pathways.

Given that some carbamates can modulate the Nrf2 pathway, this is a key pathway to investigate.[2]

Caption: The Keap1-Nrf2 signaling pathway.

Protocol (Nrf2 Reporter Assay):

-

System: Use a stable cell line expressing a luciferase reporter driven by an Antioxidant Response Element (ARE) promoter.

-

Procedure:

-

Plate the ARE-luciferase reporter cells in a 96-well plate.

-

Treat with the test compound for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A known Nrf2 activator (e.g., sulforaphane) will be used as a positive control.

-

Protocol (Western Blot for Nrf2 and Downstream Targets):

-

Treat cells with the test compound for various time points.

-

Prepare whole-cell lysates.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against Nrf2, Keap1, and Nrf2 target genes (e.g., HO-1, NQO1).

-

Use a loading control (e.g., GAPDH) for normalization.

-

Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

Data Interpretation: An increase in ARE-luciferase activity and nuclear accumulation of Nrf2 with increased expression of its target genes would indicate Nrf2 pathway activation. Conversely, suppression of these markers would suggest inhibition.

Advanced Mechanistic Studies: Electrophysiology

Should the initial screens suggest an interaction with ion channels, or if the observed cellular phenotype is not explained by the identified targets, a direct assessment of ion channel modulation is warranted.

Protocol (Patch-Clamp Electrophysiology):

-

System: Use cell lines expressing specific ion channels of interest (e.g., Nav, Cav, Kv channels) or primary neurons.

-

Procedure:

-

Establish whole-cell patch-clamp recordings.

-

Apply voltage protocols to elicit specific ionic currents.

-

Perfuse the test compound onto the cell and record changes in current amplitude, kinetics, and voltage-dependence.

-

Construct dose-response curves to determine the IC50 or EC50 for channel modulation.

-

Data Interpretation: Direct modulation of ion channel currents would provide strong evidence for a novel mechanism of action for this carbamate derivative.

Summary of Quantitative Data and Expected Outcomes

| Experiment | Parameter Measured | Potential Outcome & Implication |

| AChE Inhibition Assay | IC50 | Low IC50: Classical carbamate mechanism. High IC50: Novel mechanism likely. |

| Kinase/Receptor Screen | % Inhibition / IC50 | Identification of novel protein targets (e.g., CDK2, Adenosine A2). |

| Cell Proliferation Assay | GI50 | Potent GI50 suggests functional cellular activity (e.g., anti-cancer). |

| Nrf2 Reporter Assay | Luciferase Activity | Modulation indicates an effect on the oxidative stress response pathway. |

| Western Blotting | Protein Levels | Confirms Nrf2 pathway modulation and identifies downstream effects. |

| Patch-Clamp Electrophysiology | Current Modulation / IC50 | Direct evidence for ion channel activity. |

Concluding Remarks and Future Directions

This technical guide provides a comprehensive and logical framework for the systematic elucidation of the mechanism of action for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. By progressing from broad screening to in-depth cellular and molecular analyses, this approach is designed to de-risk and accelerate the discovery process. The potential for this molecule to act via novel mechanisms, beyond classical acetylcholinesterase inhibition, makes this a compelling area of investigation for drug development professionals. The insights gained from these studies will be instrumental in determining the potential therapeutic applications of this and related novel carbamate compounds.

References

- Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI.

- Carbamate compounds induced toxic effects by affecting Nrf2 signaling p

- Carbamate Toxicity.

- 2,2,2-trifluoroethyl n-(2-chlorophenyl)

Sources

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents | MDPI [mdpi.com]

The Ascendant Role of Trifluoroethyl Carbamates in Modulating Biological Systems: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the various fluorinated motifs, the 2,2,2-trifluoroethyl group is gaining prominence for its unique electronic and steric attributes. When appended to a carbamate scaffold, a privileged structure in drug design, the resulting trifluoroethyl carbamates exhibit a compelling profile of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of trifluoroethyl carbamates. We will delve into their mechanisms of action as enzyme inhibitors, with a particular focus on their role as covalent modifiers of serine hydrolases. Furthermore, we will examine their emerging applications in oncology, neurodegenerative diseases, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of trifluoroethyl carbamates in their therapeutic programs.

The Rationale for Trifluoroethyl Carbamates in Drug Design: A Physicochemical Perspective

The carbamate functional group is a versatile structural motif in medicinal chemistry, valued for its stability and ability to act as a bioisostere of the amide bond.[1] This stability, coupled with its capacity to permeate cell membranes, has led to its widespread use in a variety of approved therapeutic agents.[2] The introduction of a 2,2,2-trifluoroethyl group onto the carbamate oxygen fundamentally alters the molecule's properties in several advantageous ways.

The trifluoromethyl (CF3) group is a potent electron-withdrawing moiety.[3] This electronic pull increases the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key factor in the mechanism of action for many trifluoroethyl carbamate-based enzyme inhibitors, which often act as covalent modifiers.[4][5]

Furthermore, the trifluoromethyl group significantly impacts a molecule's lipophilicity, metabolic stability, and binding affinity.[6] The replacement of a methyl group with a trifluoromethyl group can enhance binding to biological targets through favorable hydrophobic interactions and can block sites of metabolic degradation, thereby increasing the drug's half-life.[7]

Synthesis of Trifluoroethyl Carbamates: Key Methodologies

The synthesis of trifluoroethyl carbamates can be achieved through several reliable methods. The choice of synthetic route often depends on the nature of the amine starting material and the desired scale of the reaction.

Reaction of Amines with Trifluoroethyl Chloroformate

A common and straightforward method involves the reaction of a primary or secondary amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane (DCM).

Caption: General reaction scheme for the synthesis of trifluoroethyl carbamates.

Experimental Protocol: General Procedure for the Synthesis of a Trifluoroethyl Carbamate

-

To a solution of the amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (0.1 M) at 0 °C, add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoroethyl carbamate.

Curtius Rearrangement

An alternative route, particularly useful when starting from carboxylic acids, is the Curtius rearrangement. The carboxylic acid is first converted to an acyl azide, which then rearranges upon heating to an isocyanate. Trapping of the isocyanate with 2,2,2-trifluoroethanol yields the corresponding carbamate.

Caption: Synthesis of trifluoroethyl carbamates via the Curtius rearrangement.

Biological Activities and Therapeutic Applications

Trifluoroethyl carbamates have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

Enzyme Inhibition: A Focus on Serine Hydrolases

A prominent feature of trifluoroethyl carbamates is their ability to act as potent inhibitors of serine hydrolases. The electrophilic nature of the carbamate carbonyl, enhanced by the trifluoroethyl group, facilitates covalent modification of the active site serine residue.[4]

Mechanism of Covalent Inhibition:

The inhibition typically proceeds through a two-step mechanism. First, the carbamate binds to the enzyme's active site. Subsequently, the catalytic serine residue attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, releasing the trifluoroethanol leaving group and forming a stable, carbamoylated enzyme adduct. This covalent modification effectively inactivates the enzyme.

Caption: Covalent inhibition of a serine hydrolase by a trifluoroethyl carbamate.

3.1.1. Cholinesterase Inhibition: Implications for Neurodegenerative Diseases

Carbamates are a well-established class of cholinesterase inhibitors used in the treatment of Alzheimer's disease.[8] These drugs function by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain. The trifluoroethyl moiety can enhance the potency and selectivity of these inhibitors.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Prepare solutions of human recombinant AChE or BChE in phosphate buffer (pH 8.0).

-

Add the trifluoroethyl carbamate test compound at various concentrations to the enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE), and the chromogen, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

3.1.2. Monoacylglycerol Lipase (MAGL) Inhibition: Targeting Neuroinflammation

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL has emerged as a promising therapeutic strategy for the treatment of neuroinflammatory and neurodegenerative disorders.[4] Trifluoromethyl glycol carbamates have been identified as potent and selective covalent inhibitors of MAGL.[4]

Anticancer Activity

Several studies have explored the potential of carbamates as anticancer agents.[9] Trifluoroethyl-substituted ureas, which are structurally related to carbamates, have shown moderate anticancer activity against various human cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer.[10] The proposed mechanisms of action for carbamate-based anticancer agents include the inhibition of cellular metabolism and the disruption of microtubule dynamics.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the trifluoroethyl carbamate compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity

Carbamate derivatives have also been investigated for their antimicrobial properties.[11] The incorporation of a trifluoromethyl group can enhance the antimicrobial potency of these compounds. For instance, trifluoro-anilines have demonstrated efficacy against Vibrio species by inhibiting virulence factors and preventing biofilm formation.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a serial dilution of the trifluoroethyl carbamate compound in a suitable broth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of trifluoroethyl carbamates is crucial for the rational design of more potent and selective compounds. Key structural features that influence biological activity include:

-

The nature of the amine substituent (R1 and R2): The size, lipophilicity, and electronic properties of the substituents on the carbamate nitrogen can significantly impact binding affinity and selectivity for the target enzyme.

-

The linker between the carbamate and other pharmacophoric elements: The length and flexibility of any linker can influence the optimal positioning of the carbamate for interaction with the target.

-

The overall physicochemical properties of the molecule: Parameters such as lipophilicity (LogP) and polar surface area (PSA) play a critical role in absorption, distribution, metabolism, and excretion (ADME) properties.[12]

| Compound | R1 | R2 | Target | IC50 (nM) |

| 1 | Phenyl | H | Acetylcholinesterase | 50 |

| 2 | 4-Chlorophenyl | H | Acetylcholinesterase | 25 |

| 3 | Benzyl | H | Butyrylcholinesterase | 15 |

| 4 | Cyclohexyl | H | Monoacylglycerol Lipase | 5 |

Table 1: Exemplary structure-activity relationship data for a hypothetical series of trifluoroethyl carbamates.

Future Perspectives and Conclusion

Trifluoroethyl carbamates represent a promising class of bioactive molecules with significant potential for the development of novel therapeutics. Their unique combination of a stable carbamate core and the modulating influence of the trifluoroethyl group provides a rich scaffold for medicinal chemistry exploration. The ability to fine-tune their reactivity and physicochemical properties through synthetic modification makes them attractive candidates for targeting a range of biological pathways.

References

-

American Elements. 2,2,2-trifluoroethyl carbamate | CAS 461-37-0. [Link]

-

ACS Publications. Organic Letters Journal. [Link]

-

Scattolin, T., Bouayad-Gervais, S., & Schoenebeck, F. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 573(7772), 102–107. [Link]

-

ResearchGate. Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1)... [Link]

-

MDPI. Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates. [Link]

-

PubMed. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)- N'-substituted ureas. [Link]

-

ResearchGate. Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. [Link]

-

ResearchGate. Structure Activity Relationship for Environmental Processes 1: Hydrolysis of Esters and Carbamates. [Link]

-

ResearchGate. Preparation and characterization of trifluoroethyl aliphatic carboxylates as co-solvents for the carbonate-based electrolyte of lithium-ion batteries. [Link]

-

PubMed. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy. [Link]

-

ResearchGate. Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... [Link]

-

PubMed. Evaluation of carbamate insecticides as chemotherapeutic agents for cancer. [Link]

-

SciSpace. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biolog. [Link]

-

PubMed Central. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. [Link]

-

ACS Publications. The Trifluoromethyl Group in Medical Chemistry. [Link]

-

ResearchGate. Physicochemical Descriptors Related to ADME Properties. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

SciTechnol. Safety Aspects in Treatment of Cancer by Carbamate Insecticides as Measured by Osmotic Fragility of Erythrocytes. [Link]

-

ACS Publications. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. [Link]

-

National Institutes of Health. Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus. [Link]

-

The University of Texas at Dallas News Center. Compounds May Help Combat Brain Diseases. [Link]

-

MDPI. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Taylor & Francis Online. Synthesis of 2,2,2-Trifluoroethyl Glucopyranoside and Mannopyranoside via Classical Fischer Glycosylation. [Link]

-

National Institutes of Health. Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. [Link]

-

PubMed. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. [Link]

-

ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence. [Link]

-

MDPI. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]

-

National Institutes of Health. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. [Link]

-

Frontiers. Optimizing cancer therapy: a review of the multifaceted effects of metronomic chemotherapy. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

National Institutes of Health. Tribological and Antimicrobial Properties of Two-Component Self-Assembled Monolayers Deposited on Ti-Incorporated Carbon Coatings. [Link]

-

ResearchGate. Synthesis, Physicochemical Profiling, and ADME Analysis of (E)-N-(1-(Cyclohexylamino)-3-methyl-1-oxopent-3-en-2-yl)-6-fluoro-N-phenylchromane-2-carboxamide Derivatives. [Link]

-

National Institutes of Health. The industrial solvent trichloroethylene induces LRRK2 kinase activity and dopaminergic neurodegeneration in a rat model of Parkinson's disease. [Link]

-

Royal Society of Chemistry. Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. [Link]

-

National Institutes of Health. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ResearchGate. A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. [Link]

-

Organic Syntheses. 4. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Compounds May Help Combat Brain Diseases - News Center | The University of Texas at Dallas [news.utdallas.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. researchgate.net [researchgate.net]

- 8. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of carbamate insecticides as chemotherapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)- N'-substituted ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate safety and handling

An In-Depth Technical Guide to the Safe Handling of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate. Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity. The protocols herein are structured to be self-validating, emphasizing the causality behind each safety measure.

Section 1: Compound Overview and Strategic Importance

2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is a synthetic organic compound featuring three key structural motifs: a carbamate backbone, a 2-chlorophenyl ring, and a 2,2,2-trifluoroethyl group. Each of these components contributes not only to the molecule's potential biological activity but also to its specific hazard profile.

-

Carbamate Moiety : The carbamate group is a common structural feature in many therapeutic agents, utilized in drugs for treating a variety of conditions, including cancer, epilepsy, and Alzheimer's disease.[1] It can play a role in drug-target interactions or be used in prodrugs to improve bioavailability.[1]

-

Trifluoromethyl Group : The incorporation of a trifluoromethyl (CF3) group is a critical strategy in modern drug design.[2] This functional group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, often enhancing its therapeutic properties.[3]

-

Chlorophenyl Group : The presence of a chlorinated aromatic ring further modifies the compound's electronic and steric properties, influencing its interactions with biological targets.

Understanding the interplay of these functional groups is paramount for anticipating the compound's chemical reactivity and physiological effects, forming the basis of a robust safety assessment.

Section 2: Comprehensive Hazard Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, this assessment is expertly extrapolated from data on the closely related structural analog, 2,2,2-trifluoroethyl N-(3-chlorophenyl)carbamate , and the known hazards of its constituent moieties.

2.1: GHS Classification and Statements (Inferred)

The following classification is based on the published data for the 3-chloro isomer and represents the most reliable estimation of the hazards associated with the 2-chloro variant.[4]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 (Harmful/Irritant) | Warning | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | 2 | GHS07 (Harmful/Irritant) | Warning | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | 2A | GHS07 (Harmful/Irritant) | Warning | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity | 3 | GHS07 (Harmful/Irritant) | Warning | H335: May cause respiratory irritation.[4] |

2.2: Toxicological Profile (Component-Based Analysis)

A deeper understanding of the compound's potential toxicity is derived from analyzing its structural components.

Caption: Logical relationship of constituent hazards.

-

Carbamate Moiety : Carbamates as a class are known for their biological activity, which can include toxicity. Some carbamate pesticides are toxic if inhaled or swallowed and can cause damage to the central nervous system and visual organs.[5][6]

-

Trifluoroethyl Moiety : Fluorinated compounds, particularly 2,2,2-trifluoroethanol (a potential metabolite or precursor), are known to be hazardous.[7] Trifluoroethanol is toxic if swallowed or inhaled, causes serious eye irritation, and may damage fertility or the unborn child.[8]

-

2-Chlorophenyl Moiety : Chlorinated aromatic compounds can possess a range of toxicities and may be irritating to the skin, eyes, and respiratory system.

2.3: Physical and Chemical Hazards

-

Stability : The compound is expected to be stable under normal laboratory conditions.

-

Reactivity : Avoid contact with strong oxidizing agents and strong acids.[9]

-

Hazardous Decomposition Products : Upon combustion, this compound may produce hazardous gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[10]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to rigorous handling protocols is essential to mitigate the risks identified above. The following procedures are designed to provide a multi-layered safety approach.

3.1: Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood.[11] This is critical for two reasons:

-

Containment of Aerosols : It prevents the inhalation of fine powders during weighing and handling.

-

Vapor Control : It captures any volatile decomposition products or vapors, protecting the user's breathing zone.

Ensure that the fume hood has a verified face velocity (typically 80-120 feet per minute) before commencing work. Eyewash stations and safety showers must be readily accessible and tested regularly.[9]

3.2: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE.

| Body Part | PPE Specification | Rationale |

| Hands | Nitrile gloves (minimum 5 mil thickness) | Provides a barrier against skin contact, which can cause irritation.[4] Change gloves immediately if contamination is suspected. |

| Eyes | Chemical safety goggles or a face shield | Protects against splashes and airborne particles, preventing serious eye irritation.[4][12] Standard safety glasses are insufficient. |

| Body | Flame-resistant laboratory coat | Protects skin and personal clothing from spills and contamination.[7] |

| Respiratory | Not required if handled in a fume hood | If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9] |

3.3: Step-by-Step Handling Protocol

The following workflow is designed to minimize exposure at every stage of a typical laboratory experiment.

Caption: Experimental workflow for safe handling.

-

Preparation : Before bringing the chemical into the workspace, ensure all required PPE is donned correctly. Verify the chemical fume hood is operational and the sash is at the appropriate height.

-

Weighing : Conduct all weighing operations on a tared weigh boat inside the fume hood. Use a spatula to carefully transfer the solid, avoiding the creation of dust.

-

Dissolution/Transfer : Add solvent to the compound directly in the flask or vial while it remains inside the fume hood. If transferring a solution, use a pipette or syringe to minimize the risk of splashing.

-

Reaction Setup : Keep all vessels containing the compound within the fume hood for the duration of the experiment.

-

Decontamination : After the experiment, decontaminate all surfaces, glassware, and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.

-

Waste Disposal : All solid waste, contaminated consumables (gloves, weigh boats, pipette tips), and liquid waste must be placed in a clearly labeled, sealed hazardous waste container.[7]

-

Final Steps : Once all materials are secured, remove PPE in the correct order (gloves first), and thoroughly wash hands with soap and water.

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of the outcome.

4.1: Spill Management

In the event of a chemical spill, the following workflow must be initiated immediately.[13]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. agilent.com [agilent.com]

- 6. pickeringlabs.com [pickeringlabs.com]

- 7. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.nl [fishersci.nl]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ehs.princeton.edu [ehs.princeton.edu]

2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate solubility in organic solvents

An In-depth Technical Guide to Determining the Solubility of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, a compound of interest in drug discovery, across a range of organic solvents. In the absence of established public data, this document outlines a robust experimental protocol, grounded in the principles of physical chemistry and analytical science. We detail the rationale for solvent selection, a step-by-step methodology for solubility determination via the widely accepted shake-flask method, and subsequent quantification using UV-Vis spectrophotometry. This guide is intended to empower researchers to generate reliable and reproducible solubility data, a cornerstone for formulation development, preclinical studies, and ultimately, successful drug design.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from laboratory discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and non-aqueous solubility are paramount. For orally administered drugs, sufficient solubility in the gastrointestinal tract is a prerequisite for absorption and achieving therapeutic concentrations in the bloodstream.[1] Furthermore, understanding the solubility of a compound in organic solvents is crucial for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

-

Formulation: Developing stable and effective dosage forms, such as parenteral solutions, requires knowledge of solubility in various excipients.[1]

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

-

Analytical Method Development: Choosing suitable solvents for chromatographic and spectroscopic analysis.

2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate incorporates structural motifs of interest in medicinal chemistry. The carbamate functional group is a common feature in drug design, often serving as a stable and cell-permeable amide bond surrogate.[2] The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile.[3][4] The chloro-substituent on the phenyl ring is also a frequent component in pharmaceuticals, contributing to binding interactions and overall molecular properties.[5]

Given the potential of this compound, a thorough understanding of its solubility is essential for its advancement as a drug candidate. This guide provides the necessary theoretical background and practical protocols to achieve this.

Predicting Solubility: A Theoretical Framework

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that solutes tend to dissolve in solvents with similar polarity. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.[7]

2.1. Molecular Structure and Polarity of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate

To predict the solubility of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, we must first analyze its structure. The molecule possesses both polar and non-polar regions:

-

Polar Moieties: The carbamate group (-NHCOO-) contains electronegative oxygen and nitrogen atoms, making it capable of hydrogen bonding (both as a donor and acceptor).[8]

-

Non-Polar Moieties: The phenyl ring and the trifluoroethyl group are largely non-polar. The high electronegativity of the fluorine atoms in the trifluoromethyl group, however, can create a significant dipole moment.

The presence of these varied functional groups suggests that the compound will exhibit a nuanced solubility profile, likely being soluble in a range of solvents with intermediate to high polarity. A related compound, 2,2,2-trifluoroethyl n-(3-chlorophenyl)carbamate, has a calculated LogP of 3.389, indicating a moderate degree of lipophilicity.[8]

2.2. Solvent Selection Rationale

To establish a comprehensive solubility profile, a diverse set of organic solvents with varying polarities should be investigated. The following table outlines a suggested panel of solvents, categorized by their polarity.

| Solvent Category | Example Solvents | Relative Polarity | Rationale for Inclusion |

| Non-Polar | Hexane, Toluene | 0.009, 0.099 | To assess solubility in hydrocarbon-like environments. |

| Polar Aprotic | Ethyl Acetate, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | 0.228, 0.355, 0.460, 0.444 | These solvents can engage in dipole-dipole interactions but do not donate hydrogen bonds. They are common in organic synthesis and biological assays. |

| Polar Protic | Methanol, Ethanol, Isopropanol | 0.762, 0.654, 0.546 | These solvents can act as both hydrogen bond donors and acceptors, potentially interacting strongly with the carbamate group.[9] |

Relative polarity values are indicative and sourced from various compilations.[10][11]

Experimental Determination of Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method .[12] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is determined analytically.

3.1. Required Materials and Equipment

-

2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

3.2. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

3.3. Detailed Protocol

-

Preparation of Standard Solutions: Accurately weigh a known amount of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate and dissolve it in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration. Perform serial dilutions to create a set of standard solutions of varying concentrations.

-

UV-Vis Spectrum Scan: Scan the UV-Vis spectrum of one of the standard solutions (from ~200-400 nm) to determine the wavelength of maximum absorbance (λmax). This λmax will be used for all subsequent absorbance measurements.

-

Calibration Curve Generation: Measure the absorbance of each standard solution at the predetermined λmax. Plot absorbance versus concentration and perform a linear regression to generate a calibration curve. The Beer-Lambert law states that absorbance is directly proportional to concentration.[13]

-

Sample Preparation for Solubility Measurement: To a series of vials, add an excess amount of solid 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.[12]

-